
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide, also known as DMB, is a novel compound that has gained significant attention in the field of medicinal chemistry. DMB is a small molecule that has shown promising results in various scientific research applications, particularly in the field of cancer therapy.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide involves the inhibition of the NF-κB signaling pathway, which is known to play a crucial role in cancer progression. This compound inhibits the activation of NF-κB by preventing the degradation of IκBα, a protein that inhibits the activity of NF-κB. This leads to the downregulation of various genes involved in cancer progression, such as cyclin D1, Bcl-2, and COX-2.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in animal models. It has also been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to reduce the expression of various markers of oxidative stress, indicating its potential as an antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is its specificity towards cancer cells. This compound has been found to selectively induce apoptosis in cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy with minimal side effects. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the optimization of the dosage and administration of this compound to enhance its efficacy and reduce its toxicity. Moreover, further studies are needed to investigate the potential of this compound as a combination therapy with other anti-cancer agents. Finally, the exploration of the potential of this compound in other diseases, such as neurodegenerative disorders and autoimmune diseases, is an interesting avenue for future research.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications, particularly in the field of cancer therapy. Its selective induction of apoptosis in cancer cells and inhibition of NF-κB signaling make it a promising candidate for cancer therapy. Further research is needed to optimize its synthesis, dosage, and administration, as well as to explore its potential in other diseases.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide involves a multistep process that starts with the reaction of 2,3-dimethylphenylamine and 2-hydroxy-3-methoxybenzaldehyde to form the intermediate Schiff base. The Schiff base is then reduced using sodium borohydride to obtain the final product, this compound. The purity and yield of this compound can be improved by recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression. Moreover, this compound has shown promising results in animal models of cancer, indicating its potential as a therapeutic agent.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-9-8-13-23(18(17)2)28(26(30)21-11-5-7-14-24(21)31-3)16-20-15-19-10-4-6-12-22(19)27-25(20)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSQHNCZTCZQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


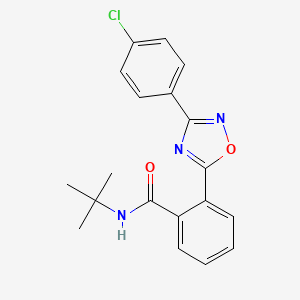
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7698820.png)
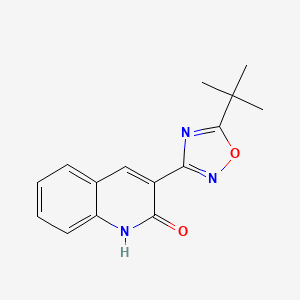
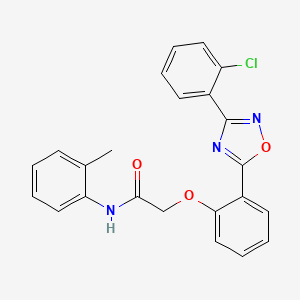
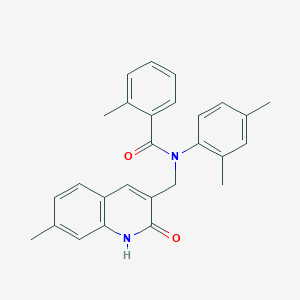
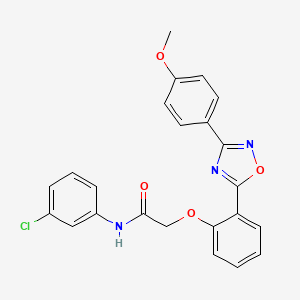
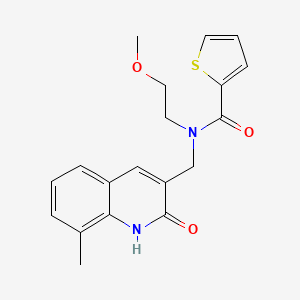
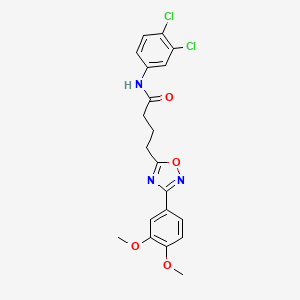
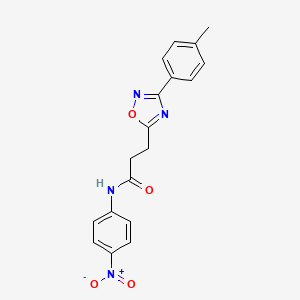
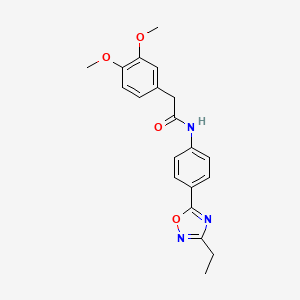

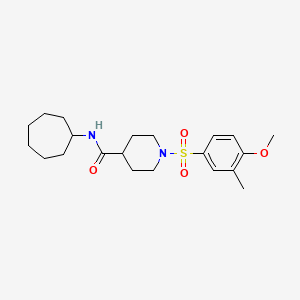
![4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698902.png)